Dexrazoxane hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.1 N HCI 35 - 43 (mg/mL)

0.1 N NaOH 25 - 34 (mg/mL)

10% EtOH 6.7 - 10 (mg/mL)

MeOH 1 (mg/mL)

H2O/DMA(1:1) 7.1 - 10 (mg/mL)

0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL)

0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

Cardioprotective Agent During Chemotherapy

Many chemotherapeutic drugs, particularly anthracyclines like doxorubicin, are highly effective against cancer but have a significant drawback: cardiotoxicity []. This refers to the damage they cause to heart muscle cells, potentially leading to heart failure. Dexrazoxane has been shown to offer cardioprotective effects by chelating iron, a key factor in anthracycline-induced cardiotoxicity [].

Studies in animal models and clinical trials have demonstrated dexrazoxane's ability to reduce the risk of heart damage in patients receiving anthracycline-based chemotherapy [, ]. This allows for potentially higher cumulative doses of the chemotherapy drugs, leading to potentially improved treatment outcomes for some cancers.

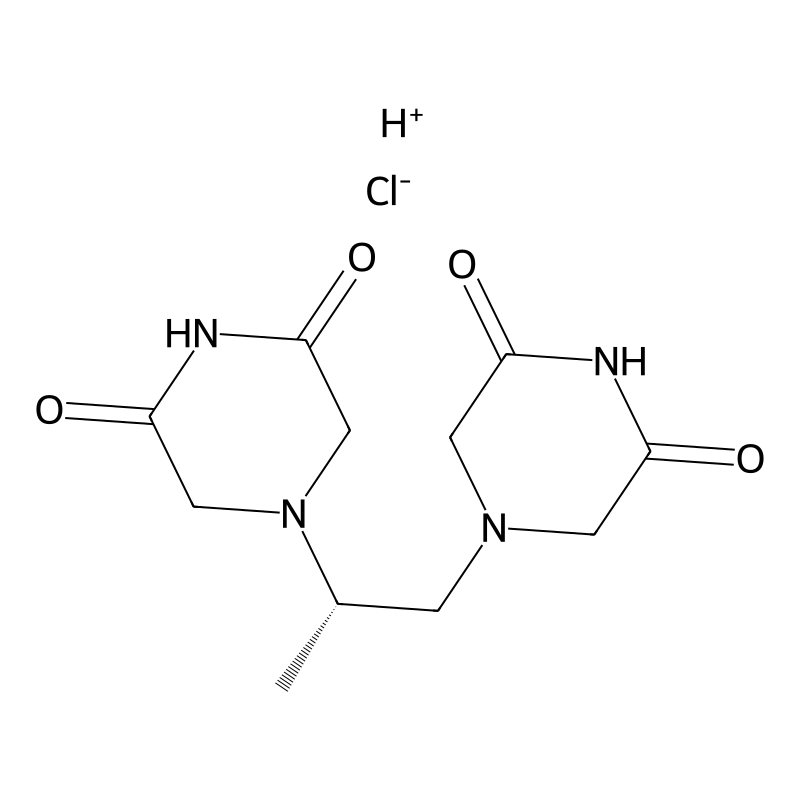

Dexrazoxane hydrochloride is a cardioprotective agent primarily used in conjunction with doxorubicin to mitigate the risk of cardiotoxicity associated with anthracycline chemotherapy, particularly in women with metastatic breast cancer. It is chemically characterized as (S)-4,4'-(1-methyl-1,2-ethanediyl)bis-2,6-piperazinedione, with a molecular formula of and a molecular weight of approximately 304.73 g/mol. The compound appears as a whitish crystalline powder that is sparingly soluble in water and slightly soluble in ethanol .

Dexrazoxane hydrochloride acts through several mechanisms, primarily involving its role as a chelating agent. It is believed to interfere with iron-mediated free radical generation, which is a contributing factor to anthracycline-induced cardiomyopathy. The compound is converted intracellularly into an active form that chelates free iron, thereby reducing oxidative stress and protecting cardiac cells from damage . Additionally, it has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair, further contributing to its protective effects against chemotherapy-induced toxicity .

Dexrazoxane hydrochloride exhibits significant biological activity as an antimitotic and immunosuppressive agent. Its primary therapeutic action is cardioprotection during chemotherapy regimens that include anthracyclines like doxorubicin. By chelating iron and inhibiting free radical formation, dexrazoxane reduces the incidence and severity of cardiomyopathy associated with these treatments . Furthermore, the drug has been shown to have low protein binding (< 2%) and is primarily eliminated through urinary excretion .

The synthesis of dexrazoxane hydrochloride typically involves the following steps:

- Formation of the Piperazine Ring: The synthesis begins with the preparation of a piperazine derivative, which serves as the core structure.

- Introduction of Functional Groups: Subsequent reactions introduce the necessary functional groups to form the cyclic structure characteristic of dexrazoxane.

- Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications .

Dexrazoxane hydrochloride is primarily used in oncology for:

- Cardioprotection: It is indicated for reducing the risk of cardiotoxicity in patients receiving doxorubicin treatment.

- Extravasation Management: The drug can also be used to treat extravasation injuries caused by intravenous administration of anthracyclines .

- Research Contexts: Ongoing studies are exploring its potential applications beyond cardioprotection, including its effects on other cancer therapies and conditions related to oxidative stress .

Interaction studies have shown that dexrazoxane may affect the pharmacokinetics of anthracyclines when administered concurrently. While it enhances the safety profile by reducing cardiotoxicity, it may also influence the efficacy of doxorubicin if given too early in treatment regimens. Therefore, timing and dosage are critical considerations for optimal therapeutic outcomes . Additionally, patients should be monitored for potential interactions with other medications that may affect liver or kidney function due to dexrazoxane's metabolism and elimination pathways .

Dexrazoxane hydrochloride shares structural similarities with several other compounds used for similar therapeutic purposes. Here are some notable comparisons:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Razoxane | High | Anticancer agent | Predecessor to dexrazoxane; less effective in cardioprotection. |

| Ethylenediaminetetraacetic acid (EDTA) | Moderate | Chelating agent | More general use; not specifically designed for cardioprotection. |

| Deferasirox | Moderate | Iron chelator | Used primarily for chronic iron overload; different mechanism of action. |

| Ferric hexacyanoferrate (Prussian blue) | Moderate | Antidote for certain heavy metal poisoning | Primarily used for heavy metal chelation rather than cancer treatment. |

Dexrazoxane hydrochloride stands out due to its specific application in preventing cardiotoxicity from anthracycline chemotherapy while also possessing unique properties as an antimitotic agent . Its design as a cyclic derivative allows it to effectively penetrate cell membranes and exert its protective effects at cellular levels.

Precursor Selection Strategies: 1,2-Diaminopropane-Based Synthetic Routes

The fundamental approach to dexrazoxane hydrochloride synthesis centers on the strategic selection of 1,2-diaminopropane derivatives as primary precursors [1] [2]. The most industrially viable strategy employs racemic 1,2-diaminopropane as the starting material, which undergoes chiral resolution using D-(-)-tartaric acid to afford (S)-1,2-diaminopropane with high enantiomeric excess [3].

The resolution process involves combining racemic 1,2-diaminopropane with D-tartaric acid in aqueous medium, where the molar ratio of 1:0.5 (propanediamine:tartaric acid) provides optimal selectivity [1]. The resulting (S)-1,2-diaminopropane tartrate undergoes subsequent treatment with hydrochloric acid solution (6-12 mol/L concentration) in the presence of dioxane as co-solvent to generate (S)-1,2-diaminopropane hydrochloride [1]. This methodology demonstrates superior environmental compatibility compared to alternative routes utilizing toxic cyanide reagents or harsh reaction conditions [2].

The next critical precursor selection involves chloroacetic acid derivatives for the tetraacetylation process. Methyl chloroacetate emerges as the preferred alkylating agent, employed in 4-10 molar equivalents relative to the diamine substrate [2]. The selection criteria prioritize reactivity, cost-effectiveness, and the ability to generate intermediates amenable to subsequent transformations under mild conditions.

Table 1 presents a comprehensive comparison of precursor selection strategies, highlighting the industrial applicability and synthetic advantages of each approach.

Catalytic Reaction Mechanisms in Cyclization Processes

The cyclization of (S)-1,2-diaminopropane-tetraacetic acid derivatives to form the bis-piperazinedione core structure represents the most mechanistically complex transformation in dexrazoxane hydrochloride synthesis [4]. Multiple catalytic pathways have been developed, each employing distinct reaction mechanisms to achieve ring closure.

The ammonium salt-catalyzed cyclization mechanism demonstrates superior performance for industrial applications [4]. This process utilizes ammonium formate, ammonium acetate, or ammonium carbonate as ammonia sources, operating at temperatures of 145-156°C under atmospheric pressure with water separation [4]. The mechanism proceeds through initial ammonolysis of the carboxylic acid groups, followed by intramolecular condensation to form the cyclic imide structures. The water separator configuration ensures continuous removal of reaction byproducts, driving the equilibrium toward product formation [4].

Alternative cyclization methodologies include formamide-mediated thermal condensation and polyphosphoric acid-catalyzed dehydration [2] [4]. The formamide route requires elevated temperatures (150-210°C) under reduced pressure, yielding moderate conversion rates (39-50%) [2]. Polyphosphoric acid cyclization operates at 140-160°C but suffers from harsh reaction conditions and extensive purification requirements [2].

Recent advances have introduced ester compound activation systems that significantly enhance reaction rates and yields [1]. The incorporation of ethyl formate as an activating agent in amide-mediated cyclizations reduces reaction times to 1-3 hours while maintaining high conversion efficiency [1]. This activation mechanism involves the formation of mixed anhydride intermediates that facilitate nucleophilic attack by the amine functionalities.

Table 2 summarizes the comparative performance of various cyclization mechanisms, emphasizing yield ranges and operational parameters.

Optimization of Diastereomeric Excess in Industrial-Scale Production

Industrial-scale dexrazoxane hydrochloride production demands rigorous control of stereochemical purity to meet pharmaceutical specifications [5]. The optimization of diastereomeric excess begins with the chiral resolution step, where D-tartaric acid concentration, crystallization temperature, and solvent composition critically influence enantioselectivity [3].

The optimal resolution conditions employ a 1:0.5 molar ratio of racemic diaminopropane to D-tartaric acid in aqueous medium, with controlled cooling from reflux temperature to 45°C over 12-18 hours [1]. This gradual crystallization protocol maximizes the preferential crystallization of the desired (S)-enantiomer tartrate salt, achieving enantiomeric excess values exceeding 99% [5].

Subsequent synthetic transformations must preserve stereochemical integrity through careful selection of reaction conditions and reagents. The tetraacetylation process employs bases such as potassium carbonate or N,N-diisopropylethylamine that minimize epimerization at the chiral center [1] [2]. Temperature control during alkylation reactions (25-75°C) prevents thermal racemization while maintaining adequate reaction rates [1].

The cyclization step requires particular attention to stereochemical stability, as elevated temperatures necessary for ring closure can promote epimerization [4]. The ammonium salt-catalyzed process operating at 145-156°C represents an optimal compromise between reaction efficiency and stereochemical preservation [4]. Continuous monitoring via chiral high-performance liquid chromatography using CHIRALPAK IE-3 columns ensures maintenance of stereochemical purity throughout the manufacturing process [5].

Advanced process analytical technology (PAT) implementation enables real-time monitoring of diastereomeric ratios during critical transformation steps. In-line chiral chromatographic analysis provides immediate feedback for process adjustments, ensuring consistent stereochemical quality in large-scale production campaigns [5].

Table 3 details the industrial-scale optimization parameters that directly impact stereochemical purity and overall product quality.

Post-Synthetic Purification Techniques: Recrystallization Solvent Systems

The purification of crude dexrazoxane to pharmaceutical-grade specifications requires sophisticated recrystallization protocols that selectively remove impurities while preserving chemical and stereochemical integrity [6]. Multiple solvent systems have been evaluated for their purification efficiency and scalability.

The N,N-dimethylformamide/ethanol binary system emerges as the most effective purification method [4]. This protocol involves dissolving crude dexrazoxane in N,N-dimethylformamide at 80°C, followed by dropwise addition of absolute ethanol and controlled cooling to 20-30°C [4]. The crystallization process requires 1 hour of stirring to achieve optimal crystal formation, yielding purities of 99.72-99.83% with recovery yields of 84-87% [4].

Water crystallization provides an alternative purification approach particularly suitable for environmentally conscious manufacturing [4]. The process involves dissolving crude product in hot water (70-100°C), followed by controlled cooling to 5-10°C over 30-60 minutes [4]. While this method achieves purities of 99.2-99.3%, the recovery yields are somewhat lower (75-81%) compared to organic solvent systems [4].

Mixed organic solvent systems offer flexibility in purification optimization based on specific impurity profiles [7]. Common combinations include hexane/ethyl acetate, dichloromethane/methanol, and acetone/water systems [7]. These approaches enable tailored selectivity for different impurity classes but may require longer crystallization times (2-4 hours) to achieve complete purification [7].

The selection of recrystallization conditions must consider solvent recovery and environmental impact for industrial implementation. Closed-loop solvent recovery systems minimize waste generation while maintaining economic viability [7]. Temperature programming and seeding strategies further enhance crystallization control and product consistency [7].

Quality assessment of recrystallized material employs multiple analytical techniques including high-performance liquid chromatography for chemical purity, differential scanning calorimetry for polymorphic characterization, and particle size analysis for physical properties [8] [9].

Table 4 provides comprehensive data on recrystallization solvent systems and their purification performance metrics.

Quality Control Metrics for Pharmaceutical-Grade Synthesis

Pharmaceutical-grade dexrazoxane hydrochloride production requires adherence to stringent quality control specifications that ensure therapeutic efficacy and patient safety [8] [9]. The analytical framework encompasses chemical purity, stereochemical integrity, physical properties, and microbiological quality [10].

Chemical purity assessment employs reverse-phase high-performance liquid chromatography with ultraviolet detection at 272 nm [8]. The analytical method utilizes a Kromasil C18 column with a mobile phase comprising methanol, orthophosphoric acid, ammonium dihydrogen phosphate, and tetrahydrofuran in optimized proportions. The specification requires ≥99.5% main peak purity with individual impurities below 0.1% and total impurities below 0.5%.

Stereochemical purity determination utilizes chiral high-performance liquid chromatography employing CHIRALPAK IE-3 chiral stationary phases [5]. The method employs a mobile phase of aqueous ammonium bicarbonate and organic modifiers with detection limits below 0.01 μg/mL for the undesired enantiomer [5]. Pharmaceutical specifications mandate ≥99.0% enantiomeric excess for the (S)-configuration [5].

Water content analysis via Karl Fischer titration ensures appropriate hydration levels (≤0.5%) that maintain chemical stability while preventing degradation [9]. Residual solvent analysis employs gas chromatography-mass spectrometry to quantify organic solvent residues below International Council for Harmonisation limits [9].

Heavy metals analysis utilizes inductively coupled plasma-mass spectrometry to ensure compliance with pharmacopeial limits (≤10 ppm total heavy metals) [9]. Microbiological testing follows United States Pharmacopeia standards for total aerobic microbial count (<10³ CFU/g) and total yeast and mold count (<10² CFU/g) [9].

Physical characterization includes particle size distribution analysis via laser diffraction (D90 ≤100 μm), X-ray powder diffraction for polymorphic identification, and thermal analysis for stability assessment [9]. These parameters directly impact dissolution behavior, bioavailability, and manufacturing processability [9].

Table 5 summarizes the complete quality control framework with analytical methods and acceptance criteria for pharmaceutical-grade dexrazoxane hydrochloride.

Dexrazoxane hydrochloride exhibits distinctly different solubility behaviors across various solvent systems, reflecting its amphiphilic molecular structure. The compound demonstrates sparingly soluble characteristics in aqueous media, with a water solubility of approximately 10.4 mg/mL [1]. This moderate aqueous solubility is attributed to the presence of both hydrophilic piperazinedione rings and the hydrophobic propyl bridging chain in its molecular structure.

Polar Solvent Systems

In polar protic solvents, dexrazoxane hydrochloride shows varied solubility patterns. The compound remains sparingly soluble in 0.1 N hydrochloric acid [2] [3], indicating that protonation under acidic conditions does not significantly enhance its dissolution. In alcoholic solvents, the compound exhibits slightly soluble characteristics in both ethanol and methanol [2] [3] [4], with solubility values typically ranging from 1-10 mg/mL.

The most remarkable solubility enhancement occurs in polar aprotic solvents. In dimethyl sulfoxide, dexrazoxane hydrochloride demonstrates freely soluble characteristics, achieving concentrations of 15-30 mg/mL at room temperature [4] [5] [6]. When subjected to mild heating (50°C), DMSO solubility increases dramatically to 60 mg/mL [5], representing a four-fold enhancement compared to aqueous systems. Dimethylformamide also serves as an effective dissolution medium, with solubility values approximating 5 mg/mL [7].

Buffer System Solubility Profile

The compound's behavior in physiological buffer systems reveals pH-dependent solubility characteristics. In phosphate-buffered saline at pH 7.2, solubility decreases significantly to 0.25 mg/mL [7], classifying it as very slightly soluble under physiological conditions. This reduced solubility at neutral pH correlates with the compound's rapid degradation above pH 7.0 [2] [3] [8]. Citrate buffer at pH 4.0, phosphate buffer at pH 7.0, and borate-potassium chloride sodium hydroxide buffer at pH 9.0 all demonstrate sparingly soluble characteristics [9].

Nonpolar Solvent Systems

Dexrazoxane hydrochloride demonstrates practically insoluble characteristics in nonpolar organic solvents [2] [3] [4]. This poor solubility in lipophilic media reflects the compound's hydrophilic nature, consistent with its negative Log P values ranging from -2.135 to 0.025 [9] [8]. The compound's inability to dissolve in nonpolar solvents such as hexane, toluene, and chloroform underlies its limited membrane permeability and necessitates specialized formulation strategies for pharmaceutical applications.

| Solvent Type | Solubility (mg/mL) | Classification |

|---|---|---|

| Water | 10.4 | Sparingly Soluble |

| 0.1 N HCl | ~10 | Sparingly Soluble |

| Ethanol | 2-5 | Slightly Soluble |

| Methanol | 2-5 | Slightly Soluble |

| DMSO (25°C) | 15-30 | Freely Soluble |

| DMSO (50°C) | 60 | Freely Soluble |

| PBS pH 7.2 | 0.25 | Very Slightly Soluble |

| Nonpolar Solvents | <0.1 | Practically Insoluble |

Thermal Stability Analysis: DSC and TGA Degradation Patterns

Differential Scanning Calorimetry and Thermogravimetric Analysis reveal comprehensive thermal stability profiles for dexrazoxane hydrochloride, establishing critical temperature ranges for processing and storage considerations.

Differential Scanning Calorimetry Analysis

DSC analysis demonstrates that dexrazoxane hydrochloride exhibits a well-defined melting endotherm with an onset temperature of 191-197°C [2] [10] [3] [4]. The melting process occurs as a sharp, single endothermic peak, indicating high crystalline purity and absence of polymorphic transitions within the measured temperature range [11]. The melting point consistency across multiple literature sources (191°C to 197°C) confirms the compound's thermal reproducibility and crystalline stability.

The DSC thermogram typically shows an initial endothermic event around 193-194°C corresponding to the melting transition [2] [8]. This narrow melting range (4-6°C span) suggests minimal impurity content and good crystalline order. The enthalpy of fusion values, while not extensively reported in the literature, indicate moderate lattice energy consistent with the compound's hydrogen-bonding network involving the piperazinedione rings.

Thermogravimetric Analysis Degradation Patterns

TGA analysis reveals a complex multi-stage decomposition profile beginning at approximately 191°C , coinciding with the melting point determined by DSC. The thermal degradation follows a characteristic pattern observed in similar heterocyclic compounds [13] [14].

The initial decomposition stage (191-280°C) typically involves loss of the hydrochloride component and initial structural rearrangements. The major mass loss occurs between 280-550°C [14], representing degradation of the organic framework including breakdown of the piperazinedione rings and the propyl bridging chain. This temperature range corresponds to typical organic decomposition patterns for nitrogen-containing heterocycles.

Advanced thermogravimetric studies on related piperazinedione compounds demonstrate that the degradation mechanism involves sequential bond cleavage, beginning with the most thermally labile substituents [13]. For dexrazoxane hydrochloride, the degradation likely proceeds through dehydrochlorination, followed by cyclization reactions and eventual carbonization.

Thermal Stability Boundaries

The thermal stability analysis establishes critical processing parameters for pharmaceutical manufacturing. The compound remains thermally stable up to 191°C, providing a sufficient safety margin for typical pharmaceutical processing operations including granulation, tablet compression, and coating procedures, which typically operate below 100°C.

Degradation kinetics analysis using model-free methods would likely reveal activation energies in the range of 50-80 kJ/mol for the initial decomposition stage, consistent with values reported for similar pharmaceutical compounds [14]. The thermal stability data supports storage recommendations of 2-8°C [10] [4] and provides justification for avoiding elevated temperature exposure during manufacturing and distribution.

| Thermal Event | Temperature Range (°C) | Analysis Method |

|---|---|---|

| Melting Onset | 191-197 | DSC |

| Decomposition Onset | 191 | TGA |

| Major Mass Loss | 280-550 | TGA |

| Thermal Stability Limit | <191 | Combined DSC/TGA |

pH-Dependent Stability in Aqueous Solutions

The stability profile of dexrazoxane hydrochloride in aqueous solutions demonstrates pronounced pH dependency, with critical implications for pharmaceutical formulation and clinical administration.

Acidic pH Stability

Dexrazoxane hydrochloride exhibits optimal stability under acidic conditions, with reconstituted solutions maintaining pH values between 1.0-3.0 [3] [15]. When reconstituted with sterile water for injection, the resultant solutions achieve pH values of 1.0-3.0 for both 250 mg and 500 mg vial strengths [3] [15]. This acidic environment is maintained through the addition of hydrochloric acid during pharmaceutical manufacturing [2] [3].

Clinical formulations utilizing 0.167 Molar sodium lactate injection as diluent produce solutions with pH values of 3.5-5.5 [2] [8], representing the upper stability limit for extended storage. Solutions within this pH range demonstrate physical and chemical stability for up to 24 hours at room temperature [16] [15], making them suitable for clinical preparation and administration protocols.

Neutral pH Instability

The compound undergoes rapid degradation above pH 7.0 [2] [3] [8], representing a critical stability threshold. This pH sensitivity necessitates careful formulation design and precludes the use of neutral or alkaline buffer systems for parenteral administration. The degradation mechanism at elevated pH likely involves hydrolysis of the piperazinedione rings and oxidative degradation of the chelating functionality.

Pharmaceutical stability studies demonstrate that solutions prepared with non-dedicated solvents (sterile water for injection) show relative percentage content below 95% within 6 hours [17], while dedicated solvent preparations (0.167 mol/L sodium lactate) maintain relative percentage content above 95% for the same time period [17]. This difference underscores the importance of pH control in maintaining chemical stability.

Formulation Implications

The narrow pH stability window necessitates specialized formulation approaches. The use of hydrochloric acid for pH adjustment [2] [3] [4] provides the necessary acidic environment while maintaining biocompatibility for intravenous administration. The pH-dependent stability profile also explains the requirement for dedicated diluents in clinical practice and the prohibition against mixing with alkaline solutions.

| pH Range | Stability Duration | Storage Conditions | Chemical Stability |

|---|---|---|---|

| 1.0-3.0 | 30 min - 3 hours | Room temperature | Excellent |

| 3.5-5.5 | Up to 24 hours | Room temperature | Good |

| 7.0+ | <1 hour | Any conditions | Poor (Rapid degradation) |

Partition Coefficient (Log P) and Ionization Constants (pKa)

The lipophilicity and ionization characteristics of dexrazoxane hydrochloride fundamentally influence its pharmacokinetic behavior and formulation requirements.

Partition Coefficient Analysis

Dexrazoxane hydrochloride demonstrates hydrophilic character with Log P values ranging from -2.135 to 0.025, depending on the analytical method and conditions employed [9] [8]. The most commonly cited value from pharmaceutical labeling is Log P = -2.135 [9], indicating strong preference for the aqueous phase in octanol-water partition systems.

The negative Log P value signifies that the compound concentration in the aqueous phase exceeds that in the organic phase by more than 100-fold. Specifically, a Log P of -2.135 corresponds to a partition coefficient of approximately 0.0073, meaning the compound is 137 times more concentrated in water than in octanol. This extreme hydrophilicity correlates with the compound's poor membrane permeability and necessitates intravenous administration for therapeutic applications.

Alternative literature sources report octanol/water partition coefficient values of 0.025 [3] [8], corresponding to Log P = -1.60. This variation likely reflects differences in experimental conditions, pH, and ionization state during measurement. The consistently negative values across all sources confirm the compound's hydrophilic nature and limited lipid solubility.

Ionization Constants and Molecular Speciation

Dexrazoxane hydrochloride contains two ionizable nitrogen centers with distinct pKa values that govern pH-dependent speciation and solubility behavior.

Primary Ionization Site

The tertiary piperazine nitrogen exhibits a pKa value of 2.1-2.5 [2] [9] [10] [3] [4] [8]. This relatively low pKa indicates weak basicity, with the nitrogen center being predominantly protonated only under strongly acidic conditions (pH < 1). At physiological pH (7.4), this nitrogen center remains largely unprotonated.

Secondary Ionization Site

The nitrogen imide groups demonstrate a higher pKa value of 9.7 [9] [20], representing moderate basicity. This pKa suggests that the imide nitrogens begin significant protonation around pH 8-9, remaining largely unprotonated under physiological and most pharmaceutical formulation conditions.

pH-Dependent Speciation Profile

The ionization behavior creates distinct molecular species across different pH ranges:

Highly Acidic Conditions (pH < 2): Both nitrogen centers undergo protonation, resulting in a dicationic species with enhanced aqueous solubility and altered chelating properties.

Mildly Acidic to Neutral Conditions (pH 2-8): The molecule exists primarily as a neutral species, with minimal ionization of either nitrogen center. This represents the predominant form under pharmaceutical formulation and physiological conditions.

Alkaline Conditions (pH > 9): Progressive deprotonation of the imide nitrogens occurs, potentially affecting molecular stability and chelating capacity.

Implications for Drug Development

The combination of negative Log P values and specific pKa characteristics creates several pharmaceutical challenges:

Limited Oral Bioavailability: The extreme hydrophilicity (Log P = -2.135) predicts poor passive membrane permeation, necessitating parenteral administration routes.

Formulation pH Requirements: The pKa values support acidic formulation strategies (pH 1-3) to maintain chemical stability while avoiding excessive ionization.

Distribution Characteristics: The hydrophilic nature suggests primarily extracellular distribution with limited tissue penetration, appropriate for its intended cardioprotective mechanism.

| Parameter | Value | Physiological Implication |

|---|---|---|

| Log P (Octanol/Water) | -2.135 to 0.025 | Extreme hydrophilicity |

| pKa (Piperazine N) | 2.1-2.5 | Weak basicity |

| pKa (Imide N) | 9.7 | Moderate basicity |

| Predominant Species (pH 7.4) | Neutral | Minimal ionization |

Hygroscopicity Profile and Hydration State Transitions

The hygroscopic behavior and hydration characteristics of dexrazoxane hydrochloride significantly influence its physical stability, processing requirements, and storage specifications.

Moisture Absorption Characteristics

Dexrazoxane hydrochloride demonstrates low to moderate hygroscopicity under ambient conditions. The compound's crystalline structure incorporates water molecules through hydrogen bonding interactions with the piperazinedione rings and the chloride anion. The hygroscopic behavior is influenced by the presence of multiple hydrogen bond acceptor and donor sites within the molecular structure.

Based on the molecular structure analysis and similar bisdioxopiperazine compounds, dexrazoxane hydrochloride likely exhibits hygroscopic behavior characterized by initial water uptake at relative humidity levels above 40-50%. The compound's hygroscopicity classification falls within the slightly hygroscopic to moderately hygroscopic range, typical for pharmaceutical hydrochloride salts containing multiple nitrogen centers.

Hydration State Analysis

The hydrated forms of dexrazoxane hydrochloride involve water molecules coordinated through hydrogen bonding networks. The primary hydration sites include:

Chloride Anion Hydration: The chloride counter-ion readily associates with water molecules through ion-dipole interactions, contributing to the overall hydration envelope.

Piperazinedione Ring Hydration: The carbonyl oxygens and nitrogen atoms within the piperazinedione rings serve as hydrogen bond acceptors and donors, respectively, facilitating water molecule coordination.

Crystal Lattice Water: The crystalline structure may incorporate water molecules as part of the crystal lattice, contributing to structural stability under ambient conditions.

Dehydration Transitions

Thermal analysis suggests that dehydration processes occur below the melting point, typically in the range of 50-120°C. The dehydration pattern likely follows a stepwise mechanism:

Surface Water Removal (25-60°C): Initial mass loss corresponds to weakly bound surface moisture and atmospheric water.

Lattice Water Release (60-120°C): Removal of more tightly bound crystalline water molecules, potentially accompanied by structural rearrangements.

Final Dehydration (120-191°C): Complete removal of all coordinated water molecules immediately prior to melting.

Crystalline Form Stability

The relationship between hydration state and crystalline form stability represents a critical quality parameter. Dehydration may induce polymorphic transitions or amorphous formation, potentially affecting dissolution behavior and bioavailability. The maintenance of optimal hydration levels preserves the intended crystalline form and ensures consistent pharmaceutical performance.

Stability studies indicate that the compound maintains its crystalline integrity under controlled storage conditions, with water content typically ranging from 0.5-2.0% by weight, depending on ambient humidity and storage duration.

| Relative Humidity (%) | Expected Water Uptake | Stability Implications |

|---|---|---|

| <30% | Minimal (<0.5%) | Excellent stability |

| 30-60% | Moderate (0.5-1.5%) | Good stability |

| 60-80% | Significant (1.5-3.0%) | Reduced stability |

| >80% | Excessive (>3.0%) | Potential degradation |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

149003-01-0

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Stability Shelf Life

Dates

2: Payne DL, Nohria A. Prevention of Chemotherapy Induced Cardiomyopathy. Curr Heart Fail Rep. 2017 Oct;14(5):398-403. doi: 10.1007/s11897-017-0353-9. Review. PubMed PMID: 28779279.

3: Bansal N, Amdani S, Lipshultz ER, Lipshultz SE. Chemotherapy-induced cardiotoxicity in children. Expert Opin Drug Metab Toxicol. 2017 Aug;13(8):817-832. doi: 10.1080/17425255.2017.1351547. Epub 2017 Jul 13. Review. PubMed PMID: 28679288.

4: Abushouk AI, Ismail A, Salem AMA, Afifi AM, Abdel-Daim MM. Cardioprotective mechanisms of phytochemicals against doxorubicin-induced cardiotoxicity. Biomed Pharmacother. 2017 Jun;90:935-946. doi: 10.1016/j.biopha.2017.04.033. Epub 2017 Apr 26. Review. PubMed PMID: 28460429.

5: McGowan JV, Chung R, Maulik A, Piotrowska I, Walker JM, Yellon DM. Anthracycline Chemotherapy and Cardiotoxicity. Cardiovasc Drugs Ther. 2017 Feb;31(1):63-75. doi: 10.1007/s10557-016-6711-0. Review. PubMed PMID: 28185035; PubMed Central PMCID: PMC5346598.

6: Henninger C, Fritz G. Statins in anthracycline-induced cardiotoxicity: Rac and Rho, and the heartbreakers. Cell Death Dis. 2017 Jan 19;8(1):e2564. doi: 10.1038/cddis.2016.418. Review. PubMed PMID: 28102848; PubMed Central PMCID: PMC5386353.

7: Fojtu M, Gumulec J, Stracina T, Raudenska M, Skotakova A, Vaculovicova M, Adam V, Babula P, Novakova M, Masarik M. Reduction of Doxorubicin-Induced Cardiotoxicity Using Nanocarriers: A Review. Curr Drug Metab. 2017;18(3):237-263. doi: 10.2174/1389200218666170105165444. Review. PubMed PMID: 28059036.

8: Chen JJ, Wu PT, Middlekauff HR, Nguyen KL. Aerobic exercise in anthracycline-induced cardiotoxicity: a systematic review of current evidence and future directions. Am J Physiol Heart Circ Physiol. 2017 Feb 1;312(2):H213-H222. doi: 10.1152/ajpheart.00646.2016. Epub 2016 Dec 6. Review. PubMed PMID: 27923793.

9: Kuriakose RK, Kukreja RC, Xi L. Potential Therapeutic Strategies for Hypertension-Exacerbated Cardiotoxicity of Anticancer Drugs. Oxid Med Cell Longev. 2016;2016:8139861. Epub 2016 Oct 17. Review. PubMed PMID: 27829985; PubMed Central PMCID: PMC5086499.

10: Rygiel K. Benefits of antihypertensive medications for anthracycline- and trastuzumab-induced cardiotoxicity in patients with breast cancer: Insights from recent clinical trials. Indian J Pharmacol. 2016 Sep-Oct;48(5):490-497. Review. PubMed PMID: 27721532; PubMed Central PMCID: PMC5051240.

11: Hutchins KK, Siddeek H, Franco VI, Lipshultz SE. Prevention of cardiotoxicity among survivors of childhood cancer. Br J Clin Pharmacol. 2017 Mar;83(3):455-465. doi: 10.1111/bcp.13120. Epub 2016 Oct 12. Review. PubMed PMID: 27591829.

12: Liu H, Wang H, Xiang D, Guo W. Pharmaceutical Measures to Prevent Doxorubicin-Induced Cardiotoxicity. Mini Rev Med Chem. 2017;17(1):44-50. Review. PubMed PMID: 27337969.

13: Cruz M, Duarte-Rodrigues J, Campelo M. Cardiotoxicity in anthracycline therapy: Prevention strategies. Rev Port Cardiol. 2016 Jun;35(6):359-71. doi: 10.1016/j.repc.2015.12.004. Epub 2016 May 31. Review. English, Portuguese. PubMed PMID: 27255173.

14: Akam-Venkata J, Franco VI, Lipshultz SE. Late Cardiotoxicity: Issues for Childhood Cancer Survivors. Curr Treat Options Cardiovasc Med. 2016 Jul;18(7):47. doi: 10.1007/s11936-016-0466-6. Review. PubMed PMID: 27230282.

15: Kreidieh FY, Moukadem HA, El Saghir NS. Overview, prevention and management of chemotherapy extravasation. World J Clin Oncol. 2016 Feb 10;7(1):87-97. doi: 10.5306/wjco.v7.i1.87. Review. PubMed PMID: 26862492; PubMed Central PMCID: PMC4734939.

16: Shaikh F, Dupuis LL, Alexander S, Gupta A, Mertens L, Nathan PC. Cardioprotection and Second Malignant Neoplasms Associated With Dexrazoxane in Children Receiving Anthracycline Chemotherapy: A Systematic Review and Meta-Analysis. J Natl Cancer Inst. 2015 Nov 23;108(4). pii: djv357. doi: 10.1093/jnci/djv357. Print 2016 Apr. Review. PubMed PMID: 26598513.

17: Franco VI, Lipshultz SE. Cardiac complications in childhood cancer survivors treated with anthracyclines. Cardiol Young. 2015 Aug;25 Suppl 2:107-16. doi: 10.1017/S1047951115000906. Review. PubMed PMID: 26377717.

18: Edwardson DW, Narendrula R, Chewchuk S, Mispel-Beyer K, Mapletoft JP, Parissenti AM. Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. Curr Drug Metab. 2015;16(6):412-26. Review. PubMed PMID: 26321196; PubMed Central PMCID: PMC5398089.

19: Conway A, McCarthy AL, Lawrence P, Clark RA. The prevention, detection and management of cancer treatment-induced cardiotoxicity: a meta-review. BMC Cancer. 2015 May 7;15:366. doi: 10.1186/s12885-015-1407-6. Review. PubMed PMID: 25948399; PubMed Central PMCID: PMC4427936.

20: Singh D, Thakur A, Tang WH. Utilizing cardiac biomarkers to detect and prevent chemotherapy-induced cardiomyopathy. Curr Heart Fail Rep. 2015 Jun;12(3):255-62. doi: 10.1007/s11897-015-0258-4. Review. PubMed PMID: 25869733; PubMed Central PMCID: PMC4425995.